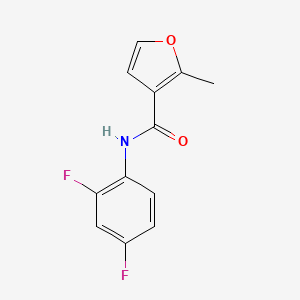

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea

描述

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as NPCU, is a chemical compound that has been extensively studied for its various applications in scientific research. NPCU is a potent inhibitor of plant growth and has been used in various studies to investigate the mechanisms of plant growth regulation.

科学研究应用

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively used in scientific research to investigate the mechanisms of plant growth regulation. It has been shown to inhibit the growth of various plant species, including Arabidopsis thaliana, maize, and rice. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been used in studies to investigate the role of auxin in plant growth regulation, as well as the role of cytokinins in plant development.

作用机制

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea acts as an inhibitor of plant growth by blocking the biosynthesis of cytokinins, which are hormones that promote cell division and differentiation in plants. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea specifically inhibits the enzyme adenylate isopentenyltransferase, which is involved in the biosynthesis of cytokinins. By blocking the biosynthesis of cytokinins, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea disrupts the balance between cytokinins and auxins, leading to the inhibition of plant growth.

Biochemical and Physiological Effects:

N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of both roots and shoots, leading to stunted growth and reduced biomass. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea also affects the expression of various genes involved in plant growth and development, including those involved in the biosynthesis of cytokinins and auxins.

实验室实验的优点和局限性

One of the main advantages of using N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in lab experiments is its potency as an inhibitor of plant growth. N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is highly effective at inhibiting the growth of various plant species, making it a useful tool for investigating the mechanisms of plant growth regulation. However, N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea is also highly toxic to plants, and care must be taken to ensure that the concentrations used in experiments do not cause irreversible damage to the plants.

未来方向

There are several future directions for research on N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more specific inhibitors of cytokinin biosynthesis that do not have the toxic effects of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea. Another area of interest is the investigation of the role of cytokinins in plant-microbe interactions, as well as the potential use of cytokinin inhibitors as a means of controlling plant diseases caused by pathogenic microbes. Finally, further research is needed to investigate the potential applications of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in the field of agriculture, particularly in the development of crops with improved resistance to environmental stressors.

合成方法

The synthesis of N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 4-chloroaniline with 3-methyl-2-pyridyl isocyanate in the presence of a base, typically sodium hydroxide. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(3-methyl-2-pyridinyl)urea in its pure form.

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-3-2-8-15-12(9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVRJGQDVQFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966945 | |

| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203162 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea | |

CAS RN |

5250-80-6 | |

| Record name | N-(4-Chlorophenyl)-N'-(3-methylpyridin-2-yl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)

![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)

![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)

![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)

![2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5687536.png)